3-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one
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Overview
Description
3-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one is a synthetic organic compound with the molecular formula C21H17FO4 It is characterized by the presence of a fluorophenyl group, an oxoethoxy linkage, and a benzo[c]chromen-6-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one typically involves the formation of a C–C bond between the H-3 carbon of 4-hydroxycoumarin and the less hindered site of styrene oxide, followed by cyclization with the elimination of water molecules . The reaction is often catalyzed by FeCl3 under regioselective conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques, utilizing similar reaction conditions as those used in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the efficiency of the catalytic system employed.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Scientific Research Applications
3-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes, leading to reduced oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(4-fluorophenyl)-2-oxoethoxy]-1-methyl-6H-benzo[c]chromen-6-one
- 3-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Uniqueness
Compared to similar compounds, 3-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern and the presence of the fluorophenyl group
Properties
Molecular Formula |
C22H15FO4 |
---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
3-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methylbenzo[c]chromen-6-one |
InChI |
InChI=1S/C22H15FO4/c1-13-20(26-12-19(24)14-6-8-15(23)9-7-14)11-10-17-16-4-2-3-5-18(16)22(25)27-21(13)17/h2-11H,12H2,1H3 |
InChI Key |
YJDYRGYXBJJQKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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